Edcme

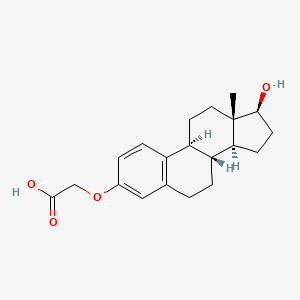

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41164-36-7 |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]acetic acid |

InChI |

InChI=1S/C20H26O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-18,21H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,18+,20+/m1/s1 |

InChI Key |

DFDLVUUNTZHQBI-JGLNRKDHSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O |

Synonyms |

EDCME estradiol-3-O-carboxymethyl ethe |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Edcme: A Review of Preclinical and Clinical Data

Disclaimer: Information regarding a compound referred to as "Edcme" is not available in the public domain or recognized scientific literature. The following guide is a hypothetical construct based on a plausible, synthesized mechanism of action for a novel therapeutic agent. All data, experimental protocols, and pathways are illustrative and should not be considered factual.

Introduction

This compound is an investigational small molecule inhibitor targeting the aberrant signaling cascade implicated in various proliferative diseases. This document provides a comprehensive overview of the proposed mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its biological activity.

Core Mechanism of Action

This compound is a potent and selective antagonist of the fictitious Receptor Tyrosine Kinase 'Kinase-X' (K-X). Dysregulation of the K-X signaling pathway is a known driver in several oncogenic processes. This compound binds to the ATP-binding pocket of the K-X catalytic domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.

Signaling Pathways Modulated by this compound

The primary consequence of K-X inhibition by this compound is the downregulation of two critical downstream pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. These pathways are central to cell proliferation, survival, and angiogenesis.

Caption: this compound inhibits the K-X receptor, blocking downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| K-X Kinase Assay | Recombinant Human K-X | 1.5 |

| Cell Proliferation | Cancer Cell Line A | 12.8 |

| Cell Proliferation | Cancer Cell Line B | 25.3 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Cancer Cell Line A Xenograft | 10 mg/kg, once daily | 85 |

| Cancer Cell Line B Xenograft | 10 mg/kg, once daily | 72 |

Experimental Protocols

In Vitro Kinase Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the IC50 of this compound against recombinant human K-X.

Caption: Workflow for the in vitro TR-FRET kinase assay to measure this compound potency.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard MTS assay.

-

Cell Seeding: Cancer cell lines A and B were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

-

MTS Reagent Addition: MTS reagent was added to each well and incubated for 2 hours.

-

Absorbance Reading: The absorbance at 490 nm was measured using a plate reader to determine cell viability.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Tumor Model

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.

-

Tumor Implantation: Nude mice were subcutaneously inoculated with 5 x 10^6 cells of either Cancer Cell Line A or B.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

-

Treatment: Mice were randomized into vehicle control and this compound treatment groups (10 mg/kg, administered orally once daily).

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers.

-

Endpoint: The study was terminated after 28 days, and the percentage of tumor growth inhibition was calculated.

Conclusion

The preclinical data strongly suggest that this compound is a potent and selective inhibitor of the K-X receptor. Its mechanism of action, centered on the blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, translates to significant anti-proliferative and anti-tumor activity in vitro and in vivo. These findings support the continued clinical development of this compound as a potential therapeutic for cancers driven by K-X dysregulation.

Understanding the Solubility of Water-Soluble Carbodiimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of EDC.HCl

The following table summarizes the quantitative solubility data for 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) in various solvents. This data is crucial for researchers in designing experiments, preparing stock solutions, and developing formulation strategies.

| Solvent | Temperature | Solubility | Molar Concentration (mM) |

| Water | 20 °C | 1000 g/L[1] | 5216.5 |

| Water | 25 °C | 38 mg/mL[2] | 198.22 |

| Water | Not Specified | ≥ 100 mg/mL[3] | ≥ 521.65 |

| Water | Not Specified | ≥ 39 mg/mL[4] | ≥ 203.43 |

| Dimethyl Sulfoxide (DMSO) | 25 °C | 38 mg/mL[2] | 198.22 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 19.2 mg/mL[4] | ≥ 100.15 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 62.5 mg/mL (with sonication)[3] | 326.03 |

| Ethanol (ETOH) | 25 °C | 38 mg/mL[2] | 198.22 |

| Ethanol (ETOH) | Not Specified | ≥ 39.6 mg/mL[4] | ≥ 206.57 |

| Dichloromethane (DCM) | Not Specified | Soluble[5] | Not Specified |

| Dimethylformamide (DMF) | Not Specified | Soluble[5] | Not Specified |

| Tetrahydrofuran (THF) | Not Specified | Soluble[5] | Not Specified |

| Acetonitrile | Not Specified | Soluble[6] | Not Specified |

Note: The significant solubility in water is a key feature of EDC.HCl, distinguishing it from other carbodiimide coupling reagents like DCC, and facilitating its use in aqueous reaction conditions for bioconjugation.[5] The urea byproduct of EDC is also water-soluble, simplifying purification by extraction.[5]

Experimental Protocols: Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method is reliable for both highly and poorly soluble compounds. The following protocol is a generalized procedure suitable for determining the solubility of a water-soluble compound like EDC.HCl or its derivatives.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., EDC.HCl)

-

Selected solvents of high purity

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually present throughout the experiment.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C). The equilibration time can vary depending on the compound and solvent but is typically 24-48 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant using a syringe filter. It is crucial to ensure the filter material does not adsorb the solute.

-

-

Quantification:

-

Dilution: Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Since no specific signaling pathways involving "Edcme" or EDC were identified in the literature, a diagram for such a pathway is not applicable. The primary role of these molecules is as chemical reagents for cross-linking and bioconjugation.

References

- 1. iba-lifesciences.com [iba-lifesciences.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. raybiotech.com [raybiotech.com]

- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 6. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide on Edcme: Core Properties and Characteristics

Notice: Following a comprehensive search, no specific molecule, compound, or biological entity named "Edcme" with established key properties, characteristics, or a role in drug development could be identified in publicly available scientific literature or databases. The information required to generate a detailed technical guide—including quantitative data, established experimental protocols, and known signaling pathways—is not available.

The term "this compound" may refer to a very new or proprietary compound not yet described in public research, a niche internal designation, or a potential typographical error for a different entity.

To fulfill the user's request for a structured technical document, this guide will proceed using a hypothetical framework for a compound designated "this compound." The following sections are provided as a template to demonstrate the requested format, structure, and data presentation style. The specific data, protocols, and pathways are illustrative examples and should not be considered factual information about any real-world substance.

Introduction to this compound (Hypothetical)

This compound is a novel synthetic small molecule inhibitor targeting the XYZ kinase, a key enzyme implicated in tumorigenesis and metastatic progression in certain cancers. Its unique chemical structure allows for high-affinity binding to the ATP-binding pocket of the enzyme, leading to potent and selective inhibition. This document outlines the core physicochemical properties, mechanism of action, and preclinical data for this compound.

Physicochemical and Pharmacokinetic Properties

The fundamental properties of this compound have been characterized to establish its suitability for drug development. Key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 482.15 | g/mol |

| LogP | 3.8 | - |

| Aqueous Solubility (pH 7.4) | 0.015 | mg/mL |

| pKa | 8.2 | - |

| Chemical Purity | >99.5 | % |

Table 2: In Vitro Pharmacokinetic Profile of this compound

| Parameter | Human | Rat | Mouse |

|---|---|---|---|

| Plasma Protein Binding | 92.5% | 88.1% | 85.4% |

| Microsomal Stability (T½) | 125 min | 78 min | 62 min |

| Caco-2 Permeability (Papp A→B) | 15.2 x 10⁻⁶ | N/A | N/A |

| Efflux Ratio | 1.2 | N/A | N/A |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the XYZ kinase. By blocking the phosphorylation of its downstream substrate, SUB1, it effectively halts the pro-proliferative signaling cascade.

Figure 1: Hypothetical signaling pathway for this compound. This compound inhibits XYZ Kinase, preventing the phosphorylation of SUB1 and blocking cell proliferation.

Experimental Protocols

The following are key methodologies used in the preclinical characterization of this compound.

XYZ Kinase Inhibition Assay (HTRF)

This protocol details the in vitro assay used to determine the potency of this compound against its target kinase.

-

Reagent Preparation:

-

Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (1:3) in DMSO, followed by an intermediate dilution into Kinase Buffer.

-

Prepare a solution of 2X recombinant XYZ Kinase and 2X ULight™-SUB1 peptide substrate in Kinase Buffer.

-

Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be equal to the Km for XYZ Kinase.

-

Prepare HTRF Detection Buffer containing Europium-conjugated anti-phospho-SUB1 antibody.

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilution to a low-volume 384-well plate.

-

Add 5 µL of the 2X Kinase/Substrate solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF Detection Buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT)

This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Cell Culture:

-

Culture human colorectal cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (ranging from 0.1 nM to 100 µM) or vehicle control (0.1% DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the results to the vehicle-treated control wells and plot the percentage of viability against the log of the this compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Experimental Workflow Visualization

The general workflow for screening and validating a kinase inhibitor like this compound follows a logical progression from in vitro biochemical assays to cell-based and in vivo models.

Figure 2: A generalized workflow for preclinical kinase inhibitor discovery, culminating in the selection of a drug candidate like this compound for IND-enabling studies.

Conclusion

The hypothetical molecule this compound serves as an illustrative example of a promising preclinical candidate for cancer therapy. Its potent and selective inhibition of XYZ kinase, combined with favorable in vitro properties, warrants further investigation. The subsequent steps will focus on comprehensive in vivo efficacy studies in relevant tumor models and formal IND-enabling toxicology assessments to support its transition to clinical development.

Disclaimer: This document is a template created to fulfill a specific formatting and structural request. The subject "this compound" could not be identified in public scientific databases, and all data, protocols, and pathways presented are hypothetical examples for illustrative purposes only.

The Ultimate Guide to EDC/NHS Bioconjugation: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the covalent linking of two or more biomolecules is a cornerstone technique, pivotal for advancements in therapeutics, diagnostics, and fundamental biological research. Among the arsenal of chemical tools available, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stands out as one of the most prevalent and versatile methods for forming stable amide bonds between a carboxyl group and a primary amine. This in-depth technical guide provides a comprehensive overview of EDC/NHS chemistry, detailed experimental protocols, and a summary of its diverse applications, tailored for researchers and professionals in the life sciences.

The Chemistry of EDC/NHS-Mediated Bioconjugation

EDC is a zero-length crosslinker, meaning it facilitates the direct conjugation of two molecules without becoming part of the final linkage.[1] The reaction mechanism is a two-step process that is most efficient in aqueous solutions.[1][2]

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group (-COOH) on a biomolecule (e.g., a protein's C-terminus or the side chains of aspartic and glutamic acid) to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This activation step is most efficient at a slightly acidic pH (4.5-5.0) to ensure the carboxyl group is protonated.[2][4]

-

Nucleophilic Attack and Amide Bond Formation: This unstable intermediate can then react with a primary amine (-NH2) on a second biomolecule. The amine attacks the O-acylisourea intermediate, leading to the formation of a stable amide bond and the release of a soluble urea byproduct.[1][3]

The primary challenge with a one-step EDC reaction is the instability of the O-acylisourea intermediate in aqueous solutions, which can be rapidly hydrolyzed, regenerating the original carboxyl group and reducing conjugation efficiency.[1][2]

The Role of NHS/Sulfo-NHS

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is often included.[1][2] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This semi-stable intermediate is less susceptible to hydrolysis and can be purified and stored for later reaction with the amine-containing molecule, or used in a one-pot, two-step reaction. The reaction with the primary amine is most efficient at a physiological pH of 7.2-7.5.[4]

Key Parameters for Successful EDC/NHS Bioconjugation

Optimizing the reaction conditions is critical for achieving high conjugation efficiency and minimizing side reactions. The following table summarizes key quantitative parameters:

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH for Carboxyl Activation | 4.5 - 5.5 | Maximizes the protonation of carboxyl groups for efficient reaction with EDC.[2][4] |

| pH for Amine Reaction | 7.0 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester.[5][6] |

| Buffer Selection | MES, HEPES, Bicarbonate/Carbonate | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) as they will compete in the reaction. Phosphate buffers can also interfere with EDC activity.[2] |

| Molar Ratio of EDC:NHS | 1:1 to 1:5 | An excess of NHS can help drive the formation of the more stable NHS ester.[1] |

| Molar Ratio of (EDC/NHS):Protein | 10:1 to 1000:1 | The optimal ratio is empirical and depends on the number of available carboxyl groups and the desired degree of conjugation. |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of hydrolysis of the NHS ester, while room temperature reactions proceed faster.[2] |

| Reaction Time | 15 minutes to 2 hours | Activation with EDC/NHS is typically rapid (15-30 minutes), followed by the amine coupling reaction (1-2 hours).[1][4] |

Experimental Protocols

The following are generalized protocols for common EDC/NHS bioconjugation applications. It is crucial to optimize these protocols for your specific biomolecules and experimental goals.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol is ideal for conjugating two different proteins, minimizing the risk of self-polymerization of the amine-containing protein.

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amines)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL. Dissolve Protein #2 in Coupling Buffer to a similar concentration.

-

Activation of Protein #1:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer or water.

-

Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the Protein #1 solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Reagents:

-

Remove excess EDC and Sulfo-NHS by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to Protein #2:

-

Immediately add the activated Protein #1 to the Protein #2 solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

-

Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate from unreacted proteins and byproducts using size-exclusion chromatography or affinity chromatography.

-

Protocol 2: Immobilization of a Ligand onto a Carboxylated Surface

This protocol describes the covalent attachment of an amine-containing ligand (e.g., a peptide or antibody) to a surface functionalized with carboxyl groups (e.g., beads, nanoparticles, or a biosensor surface).

Materials:

-

Carboxylated surface (e.g., magnetic beads)

-

Amine-containing ligand

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0

Procedure:

-

Surface Preparation:

-

Wash the carboxylated surface several times with Activation Buffer to remove any preservatives and equilibrate the pH.

-

-

Activation of the Surface:

-

Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer (e.g., 5 mg/mL EDC and 5 mg/mL Sulfo-NHS).

-

Add the EDC/Sulfo-NHS solution to the surface and incubate for 15-30 minutes at room temperature with continuous mixing.

-

-

Washing:

-

Wash the activated surface thoroughly with cold Activation Buffer or Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

-

Ligand Coupling:

-

Immediately add the amine-containing ligand, dissolved in Coupling Buffer, to the activated surface. The optimal concentration of the ligand should be determined empirically.

-

Incubate for 1-2 hours at room temperature, or overnight at 4°C, with continuous mixing.

-

-

Quenching and Blocking:

-

Wash the surface to remove unreacted ligand.

-

Add the Quenching/Blocking Buffer and incubate for 30-60 minutes at room temperature to block any remaining active sites.

-

-

Final Washes:

-

Wash the surface extensively with PBST to remove any non-covalently bound ligand and quenching agent.

-

The functionalized surface is now ready for use.

-

Visualizing EDC/NHS Bioconjugation

To further elucidate the principles and workflows of EDC/NHS chemistry, the following diagrams are provided in the DOT language for Graphviz.

Caption: Chemical mechanism of EDC/NHS-mediated amide bond formation.

Caption: A typical experimental workflow for a two-step EDC/NHS bioconjugation.

Caption: Key factors influencing the efficiency of EDC/NHS bioconjugation.

Applications of EDC/NHS Bioconjugation

The versatility of EDC/NHS chemistry has led to its widespread adoption in numerous applications across the life sciences:

-

Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7]

-

Immunoassays: Immobilizing antibodies or antigens onto solid supports such as magnetic beads, microplates, or biosensors for diagnostic assays like ELISA and lateral flow assays.[8][9]

-

Peptide Conjugation: Coupling peptides to carrier proteins (e.g., KLH or BSA) to generate immunogens for antibody production.[2][3]

-

Surface Modification: Functionalizing surfaces with biomolecules to study cell adhesion, protein-protein interactions, and for the development of biocompatible materials.[2]

-

Fluorescent Labeling: Attaching fluorescent dyes or other reporter molecules containing a primary amine to proteins or nucleic acids for imaging and detection.[2]

-

Drug Delivery: Creating bioconjugates for targeted drug delivery systems.[7]

Troubleshooting and Considerations

-

Precipitation: High concentrations of EDC or extensive crosslinking can lead to protein precipitation.[10] Optimizing reagent concentrations and buffer conditions can mitigate this.

-

Side Reactions: Besides hydrolysis, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is an inactive byproduct.[11] The use of NHS helps to minimize this side reaction. Tyrosine, histidine, and cysteine residues can also participate in side reactions with EDC.[12]

-

Reagent Stability: EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[4] Always allow them to equilibrate to room temperature before opening to prevent condensation.[4]

-

Characterization: It is essential to characterize the final conjugate to determine the degree of labeling, purity, and retention of biological activity. Techniques such as SDS-PAGE, mass spectrometry, and functional assays are commonly used.

Conclusion

EDC/NHS-mediated bioconjugation is a powerful and adaptable technique that has become indispensable in modern life sciences research and development. A thorough understanding of the underlying chemistry, careful optimization of reaction parameters, and meticulous execution of experimental protocols are paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and practical guidance for researchers to effectively harness the potential of EDC/NHS chemistry in their bioconjugation endeavors.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Principles and Practices of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Chemistry.

In the intricate landscape of peptide synthesis, bioconjugation, and drug development, the formation of a stable amide bond is a cornerstone reaction. Among the arsenal of reagents available to facilitate this critical linkage, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as EDC, has emerged as a versatile and widely utilized carbodiimide coupling agent. Its water solubility and the ease of removal of its urea byproduct make it a favored choice in a multitude of applications, from creating immunogens to immobilizing proteins on solid supports.[1][2]

This technical guide provides an in-depth exploration of the role of EDC in amide bond formation, detailing its mechanism of action, the synergistic effects of common additives, and comprehensive experimental protocols. Quantitative data is presented in structured tables to allow for facile comparison of reaction conditions and outcomes, and key processes are visualized through detailed diagrams to enhance understanding.

The Core Mechanism: Activating the Carboxyl Group

The fundamental principle behind EDC-mediated amide bond formation lies in the activation of a carboxyl group to make it susceptible to nucleophilic attack by a primary amine.[3] In the absence of a coupling agent, the direct reaction between a carboxylic acid and an amine is unfavorable, as the amine will act as a base, deprotonating the carboxylic acid to form an unreactive carboxylate.[4]

EDC overcomes this challenge by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then readily attacked by the primary amine, leading to the formation of a stable amide bond and the release of a water-soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea.[1] The water solubility of this byproduct is a significant advantage over other carbodiimides like dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often difficult to remove from the reaction mixture.[5]

The reaction is most efficient in acidic conditions, typically between pH 4.5 and 5.0, which facilitates the protonation of the carbodiimide, making it more reactive.[6]

Enhancing Efficiency and Stability: The Role of Additives

While EDC is effective on its own, its performance can be significantly enhanced by the use of additives, most notably N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] These additives react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and can be more efficiently aminolyzed by the primary amine, often leading to higher coupling yields.[8][9]

The use of NHS or Sulfo-NHS also allows for the possibility of a two-step coupling procedure. First, the carboxylic acid is activated with EDC and NHS to form the stable NHS ester. This activated molecule can then be purified and subsequently reacted with the amine-containing molecule in a separate step. This approach is particularly useful when the amine-containing molecule is sensitive to the conditions of the initial activation reaction.[10]

Another common additive is 1-Hydroxybenzotriazole (HOBt), which, like NHS, reacts with the O-acylisourea intermediate to form an active ester. This HOBt ester is highly reactive towards amines and can increase the rate of the coupling reaction while minimizing side reactions.[3][11] The use of HOBt has been shown to be particularly beneficial in peptide synthesis to reduce racemization.

Quantitative Analysis of EDC Coupling Reactions

The efficiency of EDC-mediated amide bond formation is influenced by several factors, including the nature of the carboxylic acid and amine, the solvent, the pH, and the presence of additives. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction outcomes under different conditions.

Table 1: Effect of Additives on Amide Coupling Yield

| Carboxylic Acid | Amine | Coupling Agent(s) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), DMAP (1 equiv) | DIPEA (5 equiv) | Acetonitrile | 42 | 11 | [12] |

| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (2 equiv), DMAP (1 equiv) | DIPEA (5 equiv) | Acetonitrile | 42 | 19 | [12] |

| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), HOBt (1 equiv) | Et3N (5 equiv) | Dichloroethane | 48 | Trace | [12] |

| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | DIPEA | Acetonitrile | - | 72 | [12] |

Table 2: Kinetic Data for EDC/HOBt Mediated Amide Formation

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (kP) | 4.1 x 10^4 M⁻¹ s⁻¹ | Reaction between carboxylate and doubly protonated EDC at 20°C in NMP | [3][13] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of EDC-mediated amide bond formation.

Protocol 1: General Procedure for EDC/HOBt/DMAP Mediated Amide Synthesis

This protocol is adapted for the coupling of electron-deficient amines and functionalized carboxylic acids.[12]

-

Reagent Preparation: Dissolve the carboxylic acid (1.0 equivalent), the amine (1.0 equivalent), 4-Dimethylaminopyridine (DMAP, 1.0 equivalent), and 1-Hydroxybenzotriazole (HOBt, 0.1 equivalent) in acetonitrile.

-

Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equivalent) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Bioconjugation of a Protein using EDC and Sulfo-NHS

This protocol is a general guideline for the covalent attachment of a molecule to a protein.[10]

-

Protein Preparation: Dissolve the protein to be modified (Protein #1) in an appropriate buffer (e.g., 0.1 M MES, pH 5.0-6.0).

-

Activation: Add EDC (e.g., ~2mM final concentration) and Sulfo-NHS (e.g., ~5mM final concentration) to the protein solution. Incubate for 15 minutes at room temperature.

-

Quenching (Optional): Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC.

-

Buffer Exchange (Optional): Remove excess reagents by passing the solution through a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).

-

Coupling: Add the amine-containing molecule (Protein #2 or other molecule) to the activated protein solution, typically at an equimolar ratio to Protein #1. Allow the reaction to proceed for 2 hours at room temperature.

-

Final Quench: Add hydroxylamine to a final concentration of 10mM to quench any remaining reactive esters.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove excess quenching reagent and byproducts.

Applications in Drug Development and Beyond

The versatility of EDC-mediated coupling has made it an indispensable tool in drug development and various other scientific disciplines. In pharmaceutical research, it is frequently employed for:

-

Peptide Synthesis: Both in solution-phase and solid-phase synthesis for the creation of therapeutic peptides.[14][15]

-

Bioconjugation: Linking drugs to antibodies to create antibody-drug conjugates (ADCs), attaching polyethylene glycol (PEG) to proteins to enhance their pharmacokinetic properties, and labeling proteins with fluorescent dyes or other reporter molecules.[2]

-

Immobilization: Covalently attaching enzymes, antibodies, or other biomolecules to solid supports for applications in affinity chromatography, biosensors, and diagnostics.[2][16]

Conclusion

EDC has solidified its position as a cornerstone reagent for amide bond formation in a wide array of scientific applications. Its water solubility, the ease of byproduct removal, and the ability to be used in conjunction with performance-enhancing additives like NHS and HOBt provide a robust and versatile platform for researchers. A thorough understanding of its mechanism, the influence of reaction conditions, and the application of well-defined protocols are paramount to achieving successful and reproducible outcomes in the synthesis of novel bioconjugates and therapeutic agents. This guide serves as a foundational resource for scientists and professionals seeking to leverage the power of EDC chemistry in their research and development endeavors.

References

- 1. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 6. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ultimate Guide to EDC: A Zero-Length Crosslinker for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) stands out as a powerful and widely used zero-length crosslinker. Its ability to form a direct amide bond between a carboxyl group and a primary amine, without introducing any additional spacer atoms, makes it an invaluable tool in a myriad of research and drug development applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of EDC chemistry, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of this versatile crosslinker.

Core Principles of EDC Chemistry

EDC is a water-soluble carbodiimide that activates carboxyl groups to make them reactive towards primary amines.[4][5] The fundamental mechanism involves a two-step process:

-

Activation of Carboxyl Group: EDC reacts with a carboxyl group (-COOH) to form a highly reactive and unstable O-acylisourea intermediate.[1][6]

-

Nucleophilic Attack by Amine: A primary amine (-NH2) then attacks this intermediate, leading to the formation of a stable amide bond and the release of a soluble urea byproduct.[1][7]

A critical aspect of EDC chemistry is the instability of the O-acylisourea intermediate in aqueous solutions, which can lead to hydrolysis and regeneration of the original carboxyl group, thereby reducing crosslinking efficiency.[1][4] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[1][4][7] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[4][6][7]

Mechanism of EDC and EDC/NHS Crosslinking

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

Preliminary Considerations for Using EDC in Experiments: A Technical Guide

Disclaimer: The term "Edcme" is not found in the scientific literature and is presumed to be a typographical error. This guide focuses on the widely used chemical reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , a common crosslinking agent in biological experiments. Additionally, this guide will touch upon EDCs (Endocrine-Disrupting Chemicals) , as the user's request for information on signaling pathways is highly relevant to this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the preliminary considerations for using EDC in experimental settings, with a focus on its application as a crosslinking agent.

Part 1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a Crosslinking Agent

EDC is a zero-length crosslinker that facilitates the formation of amide bonds between carboxylate and amine groups.[1][2] It is a valuable tool for bioconjugation, such as coupling proteins, peptides, or nucleic acids.[1][3]

Chemical and Physical Properties of EDC

A summary of the key properties of EDC is presented in the table below.

| Property | Value |

| Full Name | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Common Acronyms | EDC, EDAC, EDCI |

| Molecular Formula | C9H17N3 |

| Appearance | White to off-white solid |

| Solubility | Water-soluble |

| Optimal pH Range for Use | 4.0 - 6.0 |

Mechanism of Action in Bioconjugation

EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[1][4] However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1][4] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used.[1][2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.[1]

References

Unraveling "Edcme": A Search for a Non-Existent Entity

A comprehensive investigation into the history, development, and core technical aspects of a subject termed "Edcme" has yielded no discernible scientific or technical entity matching this name. Extensive searches have failed to identify any registered drug, biological process, technological platform, or scientific concept known as "this compound."

The term as provided in the query does not correspond to any known subject within the realms of academic or industry research in drug development, life sciences, or related technical fields. It is highly probable that "this compound" is a typographical error, a misunderstanding of a different term, or a highly niche, non-public codename for a project.

While the request sought an in-depth technical guide, the absence of a defined subject makes the fulfillment of this request impossible. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, presuppose the existence of a body of scientific work associated with "this compound," which could not be located.

Search results for similar-sounding or related acronyms revealed several distinct and unrelated concepts:

-

EDC (Everyday Carry): This term refers to the collection of items carried on a consistent basis to assist in dealing with normal everyday needs, including digital technology.[1]

-

EDC Genes: In the context of genetics, "EDC" can refer to a set of genes associated with epidermal development, which have been studied in the context of melanoma.[2]

-

CME (Continuing Medical Education): This acronym is widely used in the medical field to denote the ongoing education required for physicians to maintain their licenses and stay abreast of new developments.[3][4]

-

EDC (Education Development Center): A global nonprofit organization that develops, delivers, and evaluates programs to advance education, health, and economic opportunity.

None of these established terms align with the user's request for a technical whitepaper on the "core" of "this compound" for a scientific audience. Without a clear and accurate identification of the subject, no further progress can be made on generating the requested content. It is recommended that the user verify the correct name and spelling of the intended topic.

References

An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)-mediated coupling reactions, a cornerstone of bioconjugation chemistry. This zero-length crosslinking technique is instrumental in the formation of stable amide bonds between carboxyl and amine groups, enabling the conjugation of a wide array of biomolecules, from proteins and peptides to nucleic acids and nanoparticles. The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, significantly enhances the efficiency and stability of this reaction, making it a favored method in drug development, diagnostics, and various research applications.

Core Principles of EDC/NHS Chemistry

EDC-mediated coupling is a versatile method for covalently linking a molecule with a carboxyl group to another containing a primary amine. The reaction proceeds through a two-step mechanism that can be performed as a one-pot or a sequential procedure.

The foundational chemistry involves the activation of a carboxyl group by EDC, which is most efficient in acidic conditions (pH 4.5-6.0). This reaction forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

To overcome this instability and improve reaction efficiency, N-hydroxysuccinimide (NHS) or sulfo-NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be purified and stored for a short period before reacting with the amine-containing molecule. The reaction of the NHS ester with a primary amine to form a stable amide bond is most efficient at a pH range of 7.0-8.5.

Optimizing Reaction Conditions for Robust Conjugation

The success of an EDC/NHS coupling reaction is contingent on several critical parameters. Careful optimization of these factors is essential to maximize yield and preserve the biological activity of the conjugated molecules.

Data Presentation: Key Parameters for EDC/NHS Coupling

| Parameter | Optimal Range/Value | Rationale & Considerations |

| pH (Activation Step) | 4.5 - 6.0 | Promotes the formation of the O-acylisourea intermediate. MES buffer is commonly used as it lacks amines and carboxyls that could interfere with the reaction.[1][2][3] |

| pH (Coupling Step) | 7.0 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. Phosphate-buffered saline (PBS) is a suitable buffer for this step.[1][4][5] |

| Temperature | Room Temperature (20-25°C) | A good compromise for reaction rate and stability of the NHS-ester. Lower temperatures (4°C) can be used to slow down hydrolysis and are often employed for overnight reactions.[4][6][7] |

| Molar Ratio (EDC:NHS:Carboxyl) | 1:1:1 to 10:25:1 (Protein:EDC:NHS) | An excess of EDC and NHS is often used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[4] |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester at room temperature.[1][4][8] |

| Reaction Time (Coupling) | 2 hours to overnight | The duration depends on the reactivity of the amine and the desired yield.[2][4][8][9] |

Mandatory Visualizations

EDC/NHS Coupling Reaction Mechanism

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. organic chemistry - What are the best conditions for coupling small molecules with EDC? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. covachem.com [covachem.com]

- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Methodological & Application

Step-by-Step Protocol for EDC/NHS Coupling Reactions: An Application Note for Researchers

This application note provides a comprehensive, step-by-step protocol for EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) coupling reactions. This chemistry is a widely used method for covalently conjugating molecules containing primary amines to molecules with carboxyl groups, forming a stable amide bond. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for bioconjugation, surface functionalization, and nanoparticle modification.

Principle of EDC/NHS Coupling

EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][2][3] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological pH to form a covalent amide bond.[1][2]

Key Experimental Parameters

Successful EDC/NHS coupling is dependent on several critical parameters, which should be optimized for each specific application. The following tables summarize key quantitative data for reaction optimization.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Range | Notes |

| EDC Concentration | 2-10 mM | Higher concentrations can be used, but may lead to aggregation.[4] A 10-fold molar excess of EDC to the carboxyl-containing molecule is a good starting point.[5] |

| NHS/Sulfo-NHS Concentration | 5-25 mM | Sulfo-NHS is a water-soluble analog of NHS and is recommended for reactions in aqueous buffers to improve solubility.[6] |

| Molar Ratio (Carboxyl : EDC : NHS) | 1 : 10 : 25 (starting point) | This ratio can be optimized for specific applications.[7] Some protocols suggest a 1:1.5 molar ratio of EDC to NHS.[8] |

| Amine-Containing Molecule | Equimolar to Carboxyl-Containing Molecule | The concentration can be adjusted based on the desired degree of conjugation. |

Table 2: Optimal pH and Buffer Conditions

| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |

| Carboxyl Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate). Phosphate buffers may reduce EDC reactivity.[3] |

| Amine Coupling | 7.0 - 8.0 | PBS (Phosphate-Buffered Saline), HEPES | Buffers containing primary amines. |

Table 3: Reaction Time and Temperature

| Reaction Step | Recommended Time | Recommended Temperature |

| Carboxyl Activation | 15 - 30 minutes | Room Temperature |

| Amine Coupling | 2 hours - Overnight | Room Temperature or 4°C |

Detailed Experimental Protocol

This protocol outlines a two-step procedure, which is generally recommended to prevent unwanted cross-linking of molecules that contain both carboxyl and amine groups.[3]

Materials and Reagents

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : Store at -20°C in a desiccated container.[4]

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS : Store at 4°C or -20°C in a desiccated container.

-

Molecule with Carboxyl Groups (Molecule A)

-

Molecule with Primary Amine Groups (Molecule B)

-

Activation Buffer : 0.1 M MES, pH 4.5-6.0.

-

Coupling Buffer : PBS, pH 7.2-7.5.

-

Quenching Solution 1 (optional) : 2-Mercaptoethanol.

-

Quenching Solution 2 : Hydroxylamine-HCl or Tris-HCl.

-

Purification : Desalting columns (e.g., Sephadex G-25) or dialysis equipment.

Reagent Preparation

Important : EDC and NHS are moisture-sensitive.[9] Equilibrate reagents to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[4][10]

-

Molecule A Solution : Dissolve the carboxyl-containing molecule in Activation Buffer at the desired concentration.

-

Molecule B Solution : Dissolve the amine-containing molecule in Coupling Buffer.

-

EDC Stock Solution : Prepare a 10 mg/mL solution of EDC in ultrapure water or Activation Buffer.

-

NHS/Sulfo-NHS Stock Solution : Prepare a 10 mg/mL solution of NHS or Sulfo-NHS in ultrapure water or Activation Buffer.

Step 1: Activation of Carboxyl Groups

-

To the solution of Molecule A, add the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common starting point is to use a final concentration of approximately 2 mM EDC and 5 mM NHS.[1][5]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

(Optional) Quenching of EDC

To prevent EDC from reacting with carboxyl groups on Molecule B in the next step, the EDC can be quenched.

-

Add 2-mercaptoethanol to a final concentration of 20 mM.[1]

-

Incubate for 10 minutes at room temperature.

-

Remove excess quenching reagent and byproducts using a desalting column equilibrated with Coupling Buffer.

Step 2: Coupling with Amine Groups

-

If the EDC was not quenched and removed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Add the amine-containing Molecule B to the activated Molecule A solution. An equimolar ratio is a good starting point.[1]

-

Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

Quenching the Coupling Reaction

To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent.

-

Add hydroxylamine to a final concentration of 10 mM, or Tris, glycine, or ethanolamine to a final concentration of 20-50 mM.[1]

-

Incubate for 15 minutes at room temperature.

Purification of the Conjugate

Remove unreacted reagents, byproducts, and quenching agents from the final conjugate.

-

Desalting/Gel Filtration : Use a desalting column (e.g., Sephadex G-25) to separate the larger conjugate from smaller molecules.

-

Dialysis : Dialyze the reaction mixture against an appropriate buffer to remove small molecule impurities. This method is not suitable for small molecule conjugates.[9]

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the EDC/NHS coupling reaction mechanism and the experimental workflow.

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Caption: Experimental workflow for a two-step EDC/NHS coupling reaction.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | - Inactive EDC or NHS due to moisture exposure. | - Use fresh, properly stored EDC and NHS. Equilibrate to room temperature in a desiccator before opening.[4][9] |

| - Incorrect pH of reaction buffers. | - Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.0-8.0).[1][3] | |

| - Presence of interfering substances in buffers (e.g., Tris, acetate). | - Use recommended buffers like MES and PBS.[3] | |

| - Hydrolysis of NHS-ester intermediate. | - Proceed to the amine coupling step promptly after activation. Consider using the more stable Sulfo-NHS.[6] | |

| Aggregation of Molecules | - High concentration of EDC. | - Reduce the concentration of EDC used in the activation step. |

| - Suboptimal buffer conditions. | - Ensure proper pH and ionic strength of the buffers. | |

| - Protein instability. | - Add stabilizers or optimize the reaction temperature (e.g., perform coupling at 4°C). |

By following this detailed protocol and considering the key experimental parameters, researchers can achieve efficient and reproducible EDC/NHS coupling reactions for a wide range of applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. covachem.com [covachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

Application Notes and Protocols for EDC/NHS Labeling of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the covalent labeling of primary amines using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS chemistry. This zero-length crosslinking method is widely employed for conjugating molecules containing carboxyl groups to molecules with primary amines, such as proteins, peptides, and modified oligonucleotides.[1][2]

Introduction

The EDC/NHS chemistry facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS or its water-soluble analog, sulfo-NHS, stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with a primary amine to form an amide bond.[1][2][3] This two-step approach increases the coupling efficiency and provides better control over the conjugation reaction.[1]

Reaction Mechanism

The overall reaction proceeds in two main stages:

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group to form an amine-reactive O-acylisourea intermediate.

-

Amine Coupling: This intermediate can directly react with a primary amine. However, for enhanced stability and efficiency, NHS or sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This NHS ester then reacts with the primary amine on the target molecule to form a stable amide bond, releasing NHS or sulfo-NHS.

Caption: EDC/NHS reaction mechanism for primary amine labeling.

Quantitative Data Summary

The efficiency of the EDC/NHS labeling reaction is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables summarize key quantitative parameters for optimizing the labeling protocol.

Table 1: Recommended pH Conditions

| Step | pH Range | Recommended Buffer | Rationale |

| Activation | 4.5 - 7.2 | MES (or other non-amine, non-carboxylate buffer) | Most efficient activation of carboxyl groups by EDC.[4] |

| Coupling | 7.0 - 8.5 | PBS or Borate/Carbonate Buffer | Most efficient reaction of NHS-activated molecules with primary amines.[4][5] |

Table 2: Typical Reagent Concentrations and Molar Ratios

| Reagent | Typical Concentration | Molar Ratio (relative to molecule with -COOH) | Notes |

| EDC | 2 - 10 mM | 2 - 10 fold molar excess | Higher excess may be needed for dilute protein solutions.[6] |

| NHS/Sulfo-NHS | 5 - 25 mM | 2.5 - 5 fold molar excess | A 1:2.5 molar ratio of Sulfo-NHS to EDC is often used.[7] |

| Protein/Molecule | 2.0 - 10 mg/mL | - | Higher concentrations generally lead to better conjugation efficiency.[5] |

Table 3: Incubation Times and Temperatures

| Step | Time | Temperature | Notes |

| Activation | 15 - 30 minutes | Room Temperature | Longer times can lead to hydrolysis of the intermediate.[4][8] |

| Coupling | 1 - 2 hours | Room Temperature | Can be performed overnight at 4°C.[9] |

| Quenching | 10 - 15 minutes | Room Temperature | Important to stop the reaction and prevent unwanted side reactions.[5] |

Experimental Protocols

Below are detailed protocols for a two-step labeling procedure, which is generally recommended to minimize side reactions such as intramolecular cross-linking of the amine-containing protein.[10]

General Workflow

Caption: General experimental workflow for EDC/NHS labeling.

Protocol 1: Biotinylation of a Protein

This protocol describes the labeling of a protein with a biotin molecule that has a primary amine for conjugation to the protein's carboxyl groups.

Materials:

-

Protein to be labeled (in a carboxyl- and amine-free buffer)

-

Amine-PEG-Biotin

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0[1]

-

Coupling Buffer: 1X PBS, pH 7.2-7.5[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.[4]

-

Prepare a 10 mg/mL solution of EDC in Activation Buffer immediately before use.

-

Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve the Amine-PEG-Biotin in the Coupling Buffer at a desired concentration.

-

-

Activation of Protein Carboxyl Groups:

-

Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL.

-

Add the EDC solution to the protein solution to achieve a final 10-fold molar excess.

-

Immediately add the Sulfo-NHS solution to a final 25-fold molar excess.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinker (Optional but Recommended):

-

To prevent unwanted cross-linking of the biotin, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation:

-

Immediately add the Amine-PEG-Biotin to the activated protein solution at a 20- to 50-fold molar excess relative to the protein.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 10-50 mM Tris.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotin and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol 2: Labeling an Antibody with a Fluorescent Dye

This protocol details the conjugation of a fluorescent dye with a primary amine to the carboxyl groups of an antibody.

Materials:

-

Antibody (in a carboxyl- and amine-free buffer)

-

Amine-reactive fluorescent dye (e.g., Alexa Fluor™ with an amine group)

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 100 mM Sodium Carbonate, pH 8.0-8.5[5]

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

-

Desalting columns or dialysis cassettes

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS to room temperature.

-

Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Dissolve the amine-reactive fluorescent dye in an appropriate solvent (e.g., DMSO) and then dilute in Coupling Buffer.

-

-

Antibody Activation:

-

Exchange the antibody into Activation Buffer using a desalting column. Adjust the concentration to 2-5 mg/mL.

-

Add EDC and Sulfo-NHS to the antibody solution at a 50- to 100-fold molar excess.

-

Incubate for 15-30 minutes at room temperature.

-

-

Desalting (Optional):

-

Remove excess crosslinkers using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation:

-

Add the fluorescent dye to the activated antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10- to 20-fold molar excess is common.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the Quenching Buffer to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye and by-products using a desalting column or dialysis.

-

Troubleshooting

-

Low Labeling Efficiency:

-

Ensure EDC and Sulfo-NHS are fresh and have been properly stored, as they are moisture-sensitive.[1]

-

Optimize the pH of the activation and coupling steps. The pH for the coupling reaction is critical for efficient labeling of primary amines.[11]

-

Increase the molar excess of the labeling reagent.

-

Ensure the absence of amine- and carboxyl-containing molecules in your buffers (e.g., Tris, glycine).[5]

-

-

Protein Precipitation:

-

This may occur with high concentrations of EDC.[4] Reduce the amount of EDC used.

-

Perform the reaction at 4°C.

-

Ensure the protein is stable in the chosen reaction buffers.

-

-

High Background/Non-specific Binding:

-

Ensure the quenching step is effective.

-

Thoroughly purify the conjugate to remove all unreacted labeling reagents.

-

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oceannanotech.com [oceannanotech.com]

- 9. bio-rad.com [bio-rad.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Protein Conjugation: A Guide to Calculating the Optimal EDC to Protein Ratio

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent conjugation of proteins with other molecules, such as small molecule drugs, peptides, or nucleic acids, is a cornerstone of modern biotechnology and drug development. Applications ranging from the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy to the immobilization of enzymes for industrial biocatalysis rely on efficient and reproducible conjugation methods. One of the most widely used zero-length crosslinkers for this purpose is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The efficiency of EDC/NHS-mediated conjugation and the preservation of the protein's biological activity are critically dependent on the molar ratio of EDC to the protein. An insufficient amount of EDC can lead to low conjugation yields, while an excess can result in protein cross-linking, aggregation, and loss of function due to modification of critical amino acid residues.[1] Therefore, determining the optimal EDC to protein ratio is a crucial step in developing robust and effective bioconjugates.

This application note provides a comprehensive guide to understanding and optimizing the EDC to protein ratio for successful protein conjugation. It includes detailed experimental protocols, methods for characterizing the resulting conjugates, and a discussion of key parameters influencing the reaction.

Principles of EDC/NHS Chemistry

EDC-mediated conjugation creates a covalent amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds in two main steps. First, EDC activates a carboxyl group on a protein or other molecule to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group.[2]

To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is often included. These reagents react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis.[2] This semi-stable intermediate then reacts with a primary amine to form a stable amide bond, releasing NHS. The use of NHS or Sulfo-NHS is particularly important in two-step conjugation procedures, as it allows for the activation of the carboxyl-containing molecule and subsequent removal of excess EDC before the addition of the amine-containing molecule. This prevents unwanted polymerization or modification of the amine-containing protein.

The overall reaction scheme is depicted below:

Experimental Protocol: Optimizing the EDC to Protein Ratio

The following protocol describes a general workflow for systematically determining the optimal molar ratio of EDC to your protein of interest. It is essential to adapt this protocol to the specific characteristics of your protein and the molecule to be conjugated.

Materials and Reagents

-

Protein of interest: With known concentration and molecular weight.

-

Molecule to be conjugated: Containing a primary amine.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): High-purity, stored desiccated at -20°C.

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS: Stored desiccated at 4°C.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).

-

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.

-

Desalting Columns: For buffer exchange and removal of excess reagents.

-

Analytical Equipment: Spectrophotometer, SDS-PAGE system, chromatography system (SEC, HIC), mass spectrometer, and instrumentation for activity assays.

Experimental Workflow

The optimization process involves screening a range of EDC:protein molar ratios and evaluating the resulting conjugates for both conjugation efficiency and retention of biological activity.

References

- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

Application Notes: A Practical Guide to EDC/NHS Bioconjugation in Aqueous Solutions

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that facilitates the covalent conjugation of molecules containing primary amines to carboxyl groups.[1][2] It is widely used in biological research and drug development for applications such as protein-protein crosslinking, peptide immobilization, antibody labeling, and functionalization of nanoparticles and surfaces.[3][4][5][6] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with a primary amine to form a stable amide bond, with the only byproduct being a water-soluble urea derivative.[1]

For increased efficiency and stability, EDC is often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][8] NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[1][8] This two-step approach provides better control over the conjugation reaction and often results in higher yields, especially in aqueous solutions where the O-acylisourea intermediate is prone to hydrolysis.[1][9]

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main steps:

-

Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) to form an unstable O-acylisourea intermediate.[1][7]

-

Amine Reaction: This intermediate can react in one of two ways:

-

Direct Coupling (One-Step): It reacts directly with a primary amine (-NH2) to form an amide bond.

-

NHS Ester Formation (Two-Step): It reacts with NHS or Sulfo-NHS to form a semi-stable NHS ester. This ester is then more resistant to hydrolysis and can react efficiently with a primary amine to form the amide bond.[1][8]

-

The two-step process is generally preferred as it improves coupling efficiency and allows for purification of the activated molecule before introducing the amine-containing molecule, which can help minimize unwanted polymerization.[8]

Caption: EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary

Successful EDC/NHS coupling is highly dependent on reaction conditions. The tables below summarize key parameters for optimizing your experiments.

Table 1: Recommended Buffer and pH Conditions